

Synthesis Protocol for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

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Compound of Interest

Compound Name: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

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Application Note

This document provides a detailed protocol for the synthesis of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**, a substituted phenoxyalkanoic acid. This class of compounds is of interest in medicinal chemistry and drug development due to their potential biological activities. The synthetic route presented herein is a three-step process commencing with the ortho-formylation of guaiacol, followed by a Williamson ether synthesis, and concluding with the hydrolysis of the resulting ester. This protocol is designed to furnish the target compound with a high degree of purity, suitable for further investigation in drug discovery and development pipelines.

Synthetic Scheme

The overall synthetic pathway is illustrated below:

Step 1: Reimer-Tiemann Reaction

Guaiacol to 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)

Step 2: Williamson Ether Synthesis

2-Hydroxy-3-methoxybenzaldehyde to Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate

Step 3: Hydrolysis

Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate to 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Quantitative Data Summary

Compound	Molecular Formula	Molar Mass (g/mol)	Starting Amount	Theoretical Yield
Guaiacol	C ₇ H ₈ O ₂	124.14	(To be determined by user)	-
2-Hydroxy-3-methoxybenzaldehyde	C ₈ H ₈ O ₃	152.15	-	(Varies)
Ethyl 2-bromopropanoate	C ₅ H ₉ BrO ₂	181.03	-	-
Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate	C ₁₃ H ₁₆ O ₅	252.26	-	(To be calculated)
2-(2-Formyl-6-methoxyphenoxy)propanoic acid	C ₁₁ H ₁₂ O ₅	224.21	-	(To be calculated)

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is employed for the ortho-formylation of phenols.^[1] In this step, guaiacol is reacted with chloroform in the presence of a strong base to introduce a formyl group at the position ortho to the hydroxyl group.

Materials:

- Guaiacol
- Chloroform (CHCl_3)
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl , for workup)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water to create a concentrated solution.
- Add guaiacol to the flask, followed by ethanol to act as a co-solvent.
- Heat the mixture to 60-70°C with vigorous stirring.
- Slowly add chloroform dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, continue to stir the mixture at 60-70°C for 1-2 hours.
- Cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid to a pH of approximately 5-6.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-hydroxy-3-methoxybenzaldehyde.

Step 2: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the formation of ethers from an alkoxide and an alkyl halide.^[2]

Materials:

- 2-Hydroxy-3-methoxybenzaldehyde (from Step 1)
- Ethyl 2-bromopropanoate
- Potassium carbonate (K_2CO_3)
- Acetone or Dimethylformamide (DMF)

Procedure:

- To a round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde, potassium carbonate, and a suitable solvent such as acetone or DMF.
- Stir the mixture at room temperature for 30 minutes to form the phenoxide.
- Add ethyl 2-bromopropanoate to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.

- Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.

Step 3: Synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid via Hydrolysis

The final step involves the hydrolysis of the ester to the corresponding carboxylic acid.^[3]

Materials:

- Ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate (from Step 2)
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF) and Water (as a solvent mixture)
- Hydrochloric acid (HCl, for acidification)
- Ethyl acetate (for extraction)

Procedure:

- Dissolve the ester from Step 2 in a mixture of THF and water.
- Add an excess of sodium hydroxide or lithium hydroxide to the solution.
- Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Remove the THF under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

- Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms (pH ~2).
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the final product, **2-(2-formyl-6-methoxyphenoxy)propanoic acid**. The product can be further purified by recrystallization.

Visualizations

Experimental Workflow



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Caption: Synthetic workflow for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**.

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